molecular formula C16H14FNO5 B8526969 Dimethyl 4-(5-fluoro-2-(methyloxy)-4-pyridinyl)-1,3-benzenedicarboxylate

Dimethyl 4-(5-fluoro-2-(methyloxy)-4-pyridinyl)-1,3-benzenedicarboxylate

Cat. No.: B8526969
M. Wt: 319.28 g/mol
InChI Key: BDIVNTKKTHHACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-(5-fluoro-2-(methyloxy)-4-pyridinyl)-1,3-benzenedicarboxylate is a useful research compound. Its molecular formula is C16H14FNO5 and its molecular weight is 319.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H14FNO5

Molecular Weight

319.28 g/mol

IUPAC Name

dimethyl 4-(5-fluoro-2-methoxypyridin-4-yl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C16H14FNO5/c1-21-14-7-11(13(17)8-18-14)10-5-4-9(15(19)22-2)6-12(10)16(20)23-3/h4-8H,1-3H3

InChI Key

BDIVNTKKTHHACG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C2=C(C=C(C=C2)C(=O)OC)C(=O)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 66.13B (1.00 g, 2.9 mmol) in DMF (12 mL) at 23° C. was added 5-fluoro-2-methoxypyridin-4-ylboronic acid (0.75 g, 4.4 mmol) (commercially available from Asymchem), potassium carbonate (1.2 g, 8.8 mmol), followed by tetrakis(triphenylphosphine)palladium (0.24 g, 0.20 mmol). The mixture was heated to 90° C. The reaction mixture was then stirred for 17 hours and then cooled to room temperature. The reaction was diluted with brine and extracted three times with EtOAc. After drying over anhydrous magnesium sulfate and filtering, the organic solvent was removed under reduced pressure and the product was then purified on silica gel (0-30% EtOAc in hexanes) to yield 83.21A as a colorless solid (0.860 g, 92% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.24 g
Type
catalyst
Reaction Step Three
Yield
92%

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